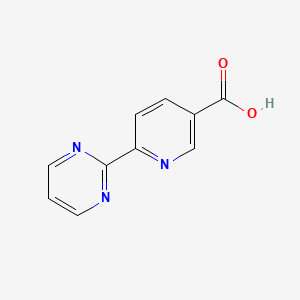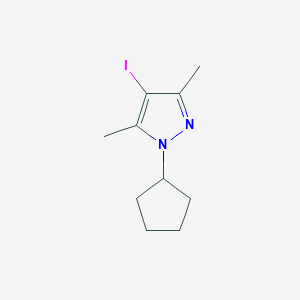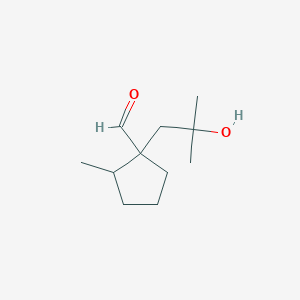
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring substituted with a hydroxy group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by oxidation and subsequent functional group transformations to introduce the hydroxy and carbaldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process might include steps such as:
- Alkylation of cyclopentanone using appropriate alkylating agents.
- Oxidation of the resulting intermediate to introduce the carbaldehyde group.
- Hydroxylation to introduce the hydroxy group at the desired position.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbaldehyde group.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Oxo-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde.
Reduction: Formation of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-methanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The hydroxy and carbaldehyde groups can participate in hydrogen bonding and nucleophilic addition reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-2-methylpropyl)-cyclopentane-1-carbaldehyde: Lacks the additional methyl group on the cyclopentane ring.
2-Methylcyclopentane-1-carbaldehyde: Lacks the hydroxy group.
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane: Lacks the carbaldehyde group.
Uniqueness: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the presence of both the hydroxy and carbaldehyde groups on a substituted cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-(2-hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-5-4-6-11(9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
QWWHLHLWWPMYSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CC(C)(C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
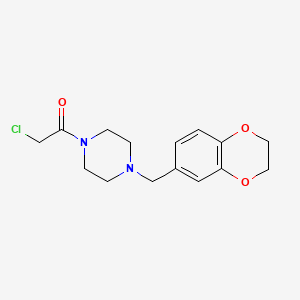
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)



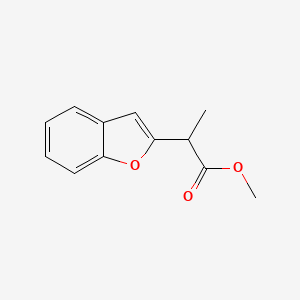
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)

